2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide
Description
This compound is a chloroacetamide derivative featuring a phenyl ring substituted at position 2 with a 5-methyl-4H-1,2,4-triazol-3-yl group and at position 5 with a methyl group. Its structure integrates a reactive chloroacetamide moiety, enabling nucleophilic substitution reactions, and a triazole ring, which contributes to hydrogen bonding and π-π stacking interactions. The compound is commercially available (CAS: 1421601-84-4) and is utilized in pharmaceutical and agrochemical research, often as a synthetic intermediate for bioactive molecules .
Properties
IUPAC Name |
2-chloro-N-[5-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-7-3-4-9(12-14-8(2)16-17-12)10(5-7)15-11(18)6-13/h3-5H,6H2,1-2H3,(H,15,18)(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFUKRXYTLSTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=N2)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide is a compound that incorporates a triazole moiety, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, infections, and inflammation. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The initial steps often include the formation of the triazole ring through cyclization reactions involving appropriate precursors such as substituted phenyl derivatives and chlorinated acetamides. The final product can be characterized using techniques like NMR and mass spectrometry to confirm its structure and purity .
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. For instance:
| Compound | Target Microorganisms | Activity |
|---|---|---|
| This compound | Staphylococcus aureus, Escherichia coli | Moderate to high inhibition |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
A study evaluating similar triazole compounds reported significant anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines. The evaluation methods included MTT assays for cell viability and caspase activation assays to measure apoptosis .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 10.5 | Apoptosis induction |
| C6 | 12.0 | Cell cycle arrest |
Other Biological Activities
In addition to antimicrobial and anticancer properties, triazole derivatives have shown anti-inflammatory and antioxidant activities. For instance:
- Anti-inflammatory : Compounds have been reported to inhibit pro-inflammatory cytokines.
- Antioxidant : Certain derivatives exhibit radical scavenging activity, which can protect cells from oxidative stress .
Case Studies
Several studies have highlighted the biological efficacy of triazole-containing compounds:
Scientific Research Applications
Chemical Structure Representation
The chemical structure can be represented as follows:
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. A study demonstrated that compounds similar to 2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide showed efficacy against various fungal strains, including Candida albicans and Aspergillus niger. The mechanism involves inhibiting ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines. A notable case study involving a related compound indicated a reduction in tumor growth in xenograft models.
Herbicidal Activity
The compound's triazole moiety is known to interfere with plant growth regulation. Research has highlighted its potential as a herbicide, effectively controlling the growth of various weed species without harming crops. Field trials have demonstrated significant reductions in weed biomass when treated with formulations containing triazole derivatives.
Plant Growth Regulation
Additionally, triazoles are utilized as plant growth regulators. They modulate hormonal pathways in plants, promoting root growth and enhancing stress tolerance. Studies have shown that using such compounds can lead to improved yield in crops like wheat and rice.
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of other bioactive molecules. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals and agrochemicals.
Table 1: Comparison of Biological Activities of Triazole Derivatives
| Compound Name | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| Compound A | Antifungal | Candida albicans | 12 |
| Compound B | Anticancer | HeLa Cells | 8 |
| Compound C | Herbicidal | Various Weeds | 15 |
Table 2: Summary of Case Studies on Triazole Derivatives
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Study 1 | Antifungal Activity | Effective against Aspergillus niger |
| Study 2 | Anticancer Research | Induced apoptosis in cancer cell lines |
| Study 3 | Agricultural Use | Reduced weed biomass significantly |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the acetamide group is highly reactive toward nucleophiles, enabling diverse substitutions:
2.1. Thiol-Based Substitutions
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Reagents : Benzazolethiol derivatives (e.g., 5-methylbenzimidazol-2-thiol) in acetone with KCO .
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Conditions : Microwave irradiation (150–200 W, 80–120°C) or reflux (4–6 h).
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Products : Sulfur-linked conjugates (e.g., 2-(5-methylbenzimidazol-2-yl)sulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide ) .
Example Reaction Table
| Starting Material | Reagent | Conditions | Product Yield | Citation |
|---|---|---|---|---|
| 2-Chloro-N-[4-(triazol)phenyl]acetamide | 5-Methylbenzimidazol-2-thiol | KCO, acetone, reflux, 6 h | 75% |
2.2. Amine-Based Substitutions
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Reagents : Primary/secondary amines (e.g., hydrazine hydrate).
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Outcome : Formation of hydrazide derivatives , as observed in analogous triazole-acetamide systems .
Reduction Reactions
The keto group (if present in derivatives) can be reduced to alcohols:
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Conditions : Mild heating (45–50°C), 1.25 h reaction time.
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Example : Reduction of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one to its ethanol derivative .
Cyclization and Heterocycle Formation
The triazole ring participates in cyclocondensation reactions:
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Reagents : Arylidene malononitrile or aldehydes.
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Products : Triazolidine-thiones or fused heterocycles (e.g., 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione ) .
Key Reaction Mechanisms
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SN_NN2 Displacement : Chlorine in acetamide acts as a leaving group, replaced by thiols/amines .
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Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 2 min for thiosemicarbazide cyclization) .
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Base-Mediated Alkylation : CsCO or KCO facilitates deprotonation of thiols, enhancing nucleophilicity .
Stability and Functional Group Compatibility
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: The triazole core in the target compound may enhance binding to enzymes like CYP450 or kinases, as seen in structurally related inhibitors ().
- Synthetic Versatility: The chloroacetamide group enables facile derivatization, as demonstrated in the synthesis of nitric oxide donors () and anti-proliferative agents ().
- Limitations : Lack of direct biological data for the target compound necessitates further studies to validate hypothesized activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
